Bisdemalonylsalvianin

説明

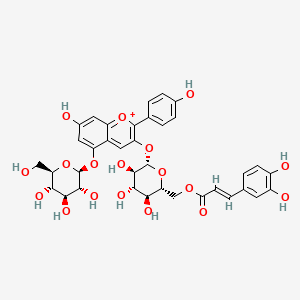

Bisdemalonylsalvianin is an anthocyanin identified in Salvia splendens (scarlet sage), characterized by its role in pigmentation and enzymatic malonylation pathways. Structurally, it is described as pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside . This compound serves as a substrate for the enzyme Ss5MaT1 (Salvia splendens Malonyl-CoA:Anthocyanin 5-O-Glucoside-6'''-O-Malonyltransferase), which catalyzes the transfer of a malonyl group to its 6'''-hydroxyl position during the biosynthesis of salvianin, a more complex anthocyanin .

This compound is distinct due to its two fewer malonyl groups compared to salvianin, making it an intermediate in the malonylation pathway. Its enzymatic specificity and structural features are critical for understanding anthocyanin diversity in plants.

特性

CAS番号 |

168753-26-2 |

|---|---|

分子式 |

C36H37O18+ |

分子量 |

757.7 g/mol |

IUPAC名 |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-3-5-17(38)6-4-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |

InChIキー |

MLLMLJXCGLXOIJ-AQAMAIGXSA-O |

SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |

異性体SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Bisdemalonylsalvianin is synthesized through the action of the enzyme malonyl-CoA:anthocyanin 5-O-glucoside-6’‘’-O-malonyltransferase (Ss5MaT1). This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from plant sources, followed by enzymatic modification using Ss5MaT1. The enzyme is purified and characterized from the flowers of Salvia splendens .

化学反応の分析

Types of Reactions: Bisdemalonylsalvianin undergoes various chemical reactions, including malonylation, which is the transfer of a malonyl group to the compound . This reaction is catalyzed by the enzyme Ss5MaT1.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include malonyl-CoA and the enzyme Ss5MaT1. The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .

Major Products: The major product formed from the malonylation of this compound is monodemalonylsalvianin .

科学的研究の応用

Bisdemalonylsalvianin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its role in the biosynthesis of anthocyanins and its potential use as a natural colorant . In biology, it is researched for its role in plant pigmentation and its potential antioxidant properties . In medicine, this compound is being investigated for its potential health benefits, including its antioxidant and anti-inflammatory properties .

作用機序

The mechanism of action of bisdemalonylsalvianin involves its interaction with various molecular targets and pathways. The enzyme Ss5MaT1 catalyzes the transfer of a malonyl group to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . This modification enhances the stability and solubility of the anthocyanin, making it more effective as a pigment and antioxidant .

類似化合物との比較

Salvianin

Structural Relationship :

- Salvianin is the product of two sequential malonylations of bisdemalonylsalvianin. The first malonylation is catalyzed by Ss5MaT1, while a second distinct enzyme completes the process .

- Molecular formula: Pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside with two additional malonyl groups attached at specific positions.

Enzymatic Specificity :

Nodemalonylsalvianin

Structural Relationship :

- Nodemalonylsalvianin is hypothesized to lack malonyl groups but shares the pelargonidin core with this compound.

Enzymatic Specificity :

Shisonin

Structural Relationship :

- Shisonin is another anthocyanin substrate for Ss5MaT1, implying shared structural motifs with this compound, such as a hydroxyl group at the 6'''-position of the glucoside moiety .

Enzymatic Specificity :

Pelargonidin 3,5-Diglucoside

Structural Relationship :

- A simpler anthocyanin lacking caffeoyl and malonyl groups.

Enzymatic Specificity :

- Not a substrate for Ss5MaT1, highlighting the necessity of the caffeoyl-glucoside side chain for enzyme activity .

Delphinidin 3,5-Diglucoside

Structural Relationship :

- Differs from this compound in the anthocyanidin core (delphinidin vs. pelargonidin), altering absorption spectra and color (blue-violet vs. red).

Enzymatic Specificity :

- Not modified by Ss5MaT1, emphasizing the enzyme’s specificity for pelargonidin derivatives .

Comparative Data Table

| Compound | Core Anthocyanidin | Malonyl Groups | Ss5MaT1 Substrate? | Key Structural Features |

|---|---|---|---|---|

| This compound | Pelargonidin | 0 | Yes | 3-O-(6-caffeoyl-glucoside), 5-O-glucoside |

| Salvianin | Pelargonidin | 2 | No | Additional malonyl groups at 6''' and 6'' |

| Nodemalonylsalvianin | Pelargonidin | 0 | No | Undetermined side-chain modifications |

| Shisonin | Cyanidin | 0 | Yes | Similar glucoside positioning |

| Pelargonidin 3,5-diglucoside | Pelargonidin | 0 | No | Lacks caffeoyl and malonyl groups |

| Delphinidin 3,5-diglucoside | Delphinidin | 0 | No | Delphinidin core, no malonylation |

Key Research Findings

Enzyme Specificity: Ss5MaT1 recognizes the 6'''-hydroxyl group on this compound and shisonin but rejects salvianin and nodemalonylsalvianin, underscoring its role in early-stage malonylation .

Biosynthetic Pathway : this compound is a critical intermediate, as its malonylation directly influences the structural complexity and stability of final pigments like salvianin .

Structural Determinants : The caffeoyl-glucoside moiety in this compound is essential for Ss5MaT1 activity, while its absence in pelargonidin/delphinidin diglucosides prevents modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。